REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:12]([F:13])=[C:11]([F:14])[C:10]([Br:15])=[C:9]([F:16])[C:8]=1[F:17].[C:18](=[O:20])=[O:19].Cl>O1CCCC1.O>[Br:15][C:10]1[C:11]([F:14])=[C:12]([F:13])[C:7]([C:18]([OH:20])=[O:19])=[C:8]([F:17])[C:9]=1[F:16]
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Name
|
|
Quantity
|
42 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
30.78 g
|
Type
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reactant
|
Smiles
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BrC1=C(C(=C(C(=C1F)F)Br)F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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16 mL
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Type
|
solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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EXTRACTION
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Details
|
the residue extracted with methylene dichloride
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Type
|
WASH
|
Details
|
The extract was washed with concentrated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.23 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |